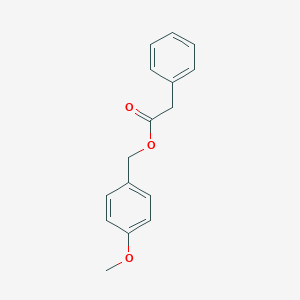

4-Methoxybenzyl phenylacetate

説明

Significance within Chemical and Biomedical Sciences

In the realm of chemical sciences, 4-Methoxybenzyl phenylacetate (B1230308) is recognized for its role as a flavoring agent, possessing an anise, balsam, and honey-like taste. chemicalbook.comfoodb.ca Its physical properties, such as being a colorless to pale yellow oily liquid, contribute to its application in the fragrance industry. nih.govthegoodscentscompany.com

From a biomedical perspective, research has touched upon the derivatives of related compounds. For instance, studies on 4-hydroxyphenyl acetic acid (4-HPAA) derivatives aim to enhance their anxiolytic properties through chemical modification. scirp.orgscirp.org While not directly studying 4-Methoxybenzyl phenylacetate, this line of inquiry into structurally similar molecules highlights a potential area of interest for future biomedical research into this compound. scirp.org The synthesis of various derivatives of related phenylacetic acids is a common theme in medicinal chemistry, aiming to develop new therapeutic agents. nih.govnih.gov

Contemporary Research Landscape and Unexplored Avenues

The current body of research on this compound itself is somewhat limited. foodb.ca Much of the available information centers on its physical and chemical properties, and its use as a fragrance and flavoring agent. nih.govchemicalbook.comthegoodscentscompany.com

However, the broader landscape of related compounds suggests several unexplored avenues. For example, the synthesis of various esters of phenylacetic acid and their derivatives is an active area of research, often driven by the search for new pharmaceuticals. nih.govrsc.orggoogle.com The investigation into the biological activities of similar compounds, such as the anxiolytic properties of 4-HPAA derivatives, opens the door for future studies to explore the potential physiological effects of this compound. scirp.orgscirp.org Furthermore, the use of related compounds as intermediates in the synthesis of more complex molecules, including potential drugs, indicates a possible role for this compound in synthetic chemistry beyond its current applications. ontosight.aigoogleapis.com

Methodological Approaches in Chemical Compound Investigation

The investigation of chemical compounds like this compound employs a variety of established methodological approaches.

Synthesis and Characterization: The synthesis of this and related compounds is a primary focus of chemical research. nih.govrsc.orggoogle.com These synthetic methods are often followed by purification and characterization to confirm the structure and purity of the resulting compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for structural elucidation. rsc.orgrsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | 370 °C |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index | 1.559 at 20 °C |

This table is interactive. You can sort and filter the data. Source: nih.govchemicalbook.com

Computational and In Silico Studies: Molecular docking simulations are utilized to predict the interaction of compounds with biological targets, such as receptors or enzymes. scirp.org These computational methods help in understanding potential biological activities and guiding the design of new molecules.

Biological Assays: In the broader context of related compounds, in vivo and in vitro assays are employed to evaluate their biological effects. For instance, animal models are used to test for anxiolytic activity, and radioligand binding assays are used to determine the affinity of compounds for specific receptors. scirp.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

(4-methoxyphenyl)methyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWCSZLXMMLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059246 | |

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a faint, honey-like, balsamic-rosy odour | |

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

370.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.133 | |

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-17-0 | |

| Record name | (4-Methoxyphenyl)methyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7475820557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Reaction Engineering for 4 Methoxybenzyl Phenylacetate

Established Synthetic Pathways for 4-Methoxybenzyl Phenylacetate (B1230308)

The creation of 4-Methoxybenzyl phenylacetate is primarily achieved through the formation of an ester bond between phenylacetic acid and 4-methoxybenzyl alcohol. Several classical and modified esterification methods have been established for this purpose.

Esterification Reactions

Esterification represents the most direct route to this compound. The core of this process is the reaction between a carboxylic acid (phenylacetic acid) and an alcohol (4-methoxybenzyl alcohol).

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of one reactant (typically the alcohol) or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). jove.comnih.gov The reaction proceeds by activating the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org This method is known for its high yields and mild reaction conditions, often performed at room temperature. organic-chemistry.orgnih.gov A greener modification of this protocol uses acetonitrile (B52724) as a solvent, which allows for high purity of the ester product without the need for chromatographic purification. jove.com

Other Esterification Methods: The formation of 4-methoxybenzyl (PMB) esters can also be accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base like triethylamine. nih.gov Alternatively, transesterification can be employed, where an existing ester (like a methyl or ethyl ester) is reacted with 4-methoxybenzyl alcohol in the presence of an acid catalyst. nih.gov Driving the equilibrium towards the desired product is achieved by removing the lower-boiling alcohol byproduct through distillation. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Inexpensive reagents | Harsh conditions (acid, heat), equilibrium limited masterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, Alcohol, Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild, often room temperature | High yields, mild conditions, suitable for sensitive substrates organic-chemistry.org | Coupling agents can be expensive, side products (e.g., dicyclohexylurea) need removal organic-chemistry.org |

| Alkylation with PMB-Cl | Carboxylic acid, 4-Methoxybenzyl chloride, Base (e.g., triethylamine) | Mild | Direct formation of the PMB ester nih.gov | 4-Methoxybenzyl chloride is a lachrymator rsc.org |

| Transesterification | Ester (e.g., methyl ester), 4-Methoxybenzyl alcohol, Acid catalyst | Heating, removal of alcohol byproduct | Can be used when the carboxylic acid is not readily available nih.gov | Equilibrium reaction, requires removal of byproduct nih.gov |

Contextual Synthesis of Related Compounds via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group. nih.gov While not a direct pathway to this compound, it is crucial for synthesizing related ketone structures, which can be important intermediates or analogues. The reaction typically involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govrsc.org

For instance, the acylation of a phenol (B47542) with a phenylacetic acid derivative can produce dihydroxyphenyl benzyl (B1604629) ketones. google.com Specifically, 2,4-dihydroxyphenyl-4-methoxybenzylketones have been synthesized with high yield and purity by reacting a phenol with a phenylacetic acid derivative in liquid hydrogen fluoride (B91410) (HF), which acts as both the catalyst and solvent. google.com These ketone products are valuable synthetic units for preparing isoflavones. google.com The reactivity of the aromatic substrate is key; highly activated arenes like anisole (B1667542) can be acylated even with milder catalysts. uni-stuttgart.de

Precursor Synthesis Methodologies, including Modified Willgerodt Reactions

The primary precursors for this compound are phenylacetic acid and 4-methoxybenzyl alcohol.

Synthesis of Phenylacetic Acid and its Derivatives: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-arylalkanoic acids and their derivatives. google.com In the Kindler modification, an aryl alkyl ketone, such as 4-methoxyacetophenone, is heated with sulfur and a secondary amine, typically morpholine, to produce a thiomorpholide. mdma.cherowid.org This intermediate, p-methoxyphenylacetothiomorpholide, is then hydrolyzed using either acid or base to yield p-methoxyphenylacetic acid. mdma.chmdma.ch This reaction provides a route to the carboxylic acid precursor from readily available ketones. google.comerowid.org Research has shown that using phase-transfer catalysts can dramatically decrease the reaction time required for this transformation. researchgate.net

Synthesis of 4-Methoxybenzyl Alcohol: This alcohol precursor is commonly synthesized via the reduction of anisaldehyde (4-methoxybenzaldehyde). chemicalbook.comgoogle.com A classic method is the Cannizzaro reaction, where anisaldehyde is treated with a strong base, like sodium or potassium hydroxide, in the presence of formaldehyde, leading to the formation of 4-methoxybenzyl alcohol and formic acid. chemicalbook.com Another approach involves the catalytic hydrogenation of anisaldehyde using catalysts such as Raney nickel. google.com Green chemistry principles have been applied to this synthesis, for example, through the solvent-free reduction of p-anisaldehyde with sodium borohydride, affording the alcohol in high yield. researchgate.net

Advanced Methodologies in Chemical Synthesis

Modern synthetic chemistry offers sophisticated tools and strategies that can be applied to the synthesis of esters like this compound, focusing on efficiency, selectivity, and the use of protective groups.

Protection Group Chemistry Utilizing 4-Methoxybenzyl Moieties

The 4-methoxybenzyl (PMB) group is a widely used "workhorse" protecting group in organic synthesis, particularly for alcohols, phenols, and carboxylic acids. nih.govacs.org It is valued for its stability under a wide range of reaction conditions and the variety of methods available for its removal under mild conditions. nih.govresearchgate.net

A carboxylic acid can be protected as its PMB ester to render it inert while chemical transformations are performed elsewhere in the molecule. nih.gov The ester can be formed through methods like the Steglich esterification or by reaction with 4-methoxybenzyl chloride. nih.gov The PMB group is more robust than many silicon-based protecting groups and is less expensive. acs.org The removal of the N-PMB group from a heterocyclic compound, for example, can be conveniently achieved by treatment with trifluoroacetic acid. researchgate.net This versatility makes the PMB moiety a crucial tool in multi-step syntheses of complex molecules. rsc.orgtandfonline.com

Catalytic Approaches in Ester Formation

The development of novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of esterification reactions.

Heterogeneous Catalysis: Solid acid catalysts offer significant advantages over traditional homogeneous catalysts like sulfuric acid, as they are easily separable, reusable, and often less corrosive. Nanoclays, such as montmorillonite (B579905) exchanged with metal cations (e.g., Al³⁺, Zn²⁺, Fe³⁺), have been shown to be effective catalysts for the liquid-phase esterification of phenylacetic acid with phenols. nih.govroyalsocietypublishing.orgresearchgate.net Al³⁺-montmorillonite, in particular, was found to be highly active. royalsocietypublishing.org Similarly, H-β zeolite has been used as a catalyst for the esterification of phenylacetic acid, with microwave irradiation being found to significantly accelerate the reaction compared to conventional heating. acs.org

Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants in immiscible phases. The esterification of a substituted phenylacetic acid has been studied using liquid-liquid phase-transfer catalysis, where a catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase for reaction. acs.org

Enzymatic Catalysis: Lipases are enzymes that can catalyze ester synthesis under very mild and selective conditions. The enzymatic synthesis of 4-methoxybenzyl acetate (B1210297) has been achieved via transesterification of 4-methoxybenzyl alcohol with vinyl acetate, with conversion yields around 90%. mdpi.com Similarly, the synthesis of 4-methoxybenzyl hexanoate (B1226103) has been reported using lipase (B570770) B from Candida antarctica (CALB) as the biocatalyst. researchgate.net These enzymatic methods are part of a growing trend in green chemistry, offering high selectivity and avoiding harsh reagents. researchgate.net

Table 2: Advanced Catalytic Approaches in Ester Synthesis

| Catalytic Approach | Catalyst Example | Typical Substrates | Key Features |

|---|---|---|---|

| Heterogeneous Catalysis | Al³⁺-montmorillonite nanoclay, H-β zeolite royalsocietypublishing.orgacs.org | Phenylacetic acid, phenols, alcohols | Reusable catalyst, easy separation, environmentally benign nih.govacs.org |

| Phase-Transfer Catalysis | Quaternary ammonium salts acs.org | Phenylacetic acid, alkyl halides | Facilitates reaction between immiscible reactants, high yield acs.org |

| Enzymatic Catalysis | Lipases (e.g., CALB) researchgate.net | Alcohols (e.g., 4-methoxybenzyl alcohol), acyl donors (e.g., vinyl acetate) | High selectivity, mild conditions (temperature, pH), green chemistry approach mdpi.comresearchgate.net |

Process Optimization and Scale-Up Investigations for this compound

The efficient synthesis of this compound, a valuable compound in various chemical sectors, is contingent on the meticulous optimization of reaction parameters and careful consideration of scale-up challenges. Research and development in this area focus on maximizing yield, purity, and economic viability while ensuring process safety and environmental sustainability. The primary route for its synthesis is the esterification of 4-methoxybenzyl alcohol with phenylacetic acid or its derivatives.

Reaction Condition Optimization for Efficient Synthesis

The optimization of the synthesis of this compound primarily involves the systematic study of catalysts, coupling agents, solvent systems, temperature, and reactant molar ratios. The goal is to achieve high conversion rates and yields in the shortest time possible, minimizing side reactions and simplifying product purification.

One of the most common methods for this transformation is direct acid-catalyzed esterification. Studies on analogous esterifications of phenylacetic acid with various alcohols have demonstrated the effectiveness of heterogeneous acid catalysts like Amberlyst-15. researchgate.net The optimization of this process typically involves evaluating the catalyst loading, reaction temperature, and the use of one of the reactants in excess to shift the equilibrium. For instance, using an excess of the alcohol reactant can also serve as the solvent, creating a solvent-free condition that is environmentally favorable. researchgate.net Research indicates that for such reactions, an optimal temperature can be around 110°C, as higher temperatures may not necessarily improve the yield. researchgate.net

Another widely employed and efficient method is the use of coupling agents, such as carbodiimides, in what is known as the Steglich esterification. jove.com This method is performed under mild conditions and is highly effective. Key reagents include a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). jove.comgoogle.com Optimization studies have focused on finding greener solvent alternatives to traditionally used chlorinated solvents. jove.com Acetonitrile has been identified as a viable, less hazardous solvent that provides comparable rates and yields. jove.com The reaction temperature for such processes is often optimized between room temperature and slightly elevated temperatures (e.g., 40°C) to ensure a reasonable reaction time without promoting degradation. jove.comgoogle.com

The choice of reactants can also be varied. Instead of using phenylacetic acid directly, its more reactive acid chloride derivative can be used. This approach may involve the addition of a small amount of N,N-dimethylformamide (DMF) to promote the formation of the acid chloride in situ, followed by reaction with 4-methoxybenzyl alcohol. google.com The reaction can also proceed by activating the alcohol, for example, by converting 4-methoxybenzyl alcohol to 4-methoxybenzyl chloride, which is then reacted with a salt of phenylacetic acid. amazonaws.com

The table below summarizes optimized conditions found in literature for analogous esterification reactions applicable to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Phenylacetate Ester Synthesis

| Method | Catalyst / Reagent | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| Heterogeneous Catalysis | Amberlyst-15 (10 mol%) | Excess Alcohol (Solvent-free) | 110°C | High yield (~80%) and selectivity achieved. Avoids traditional homogeneous catalysts. researchgate.net |

| Steglich Esterification | EDC (1.5 equiv), DMAP (3 equiv) | Acetonitrile | 40°C | Acetonitrile offers a greener alternative to hazardous chlorinated solvents with comparable efficiency. jove.com |

| Condensation Reaction | EDC·HCl or DCC | N,N-Dimethylformamide | 0°C to Room Temp. | Effective method for coupling carboxylic acids and alcohols. google.com |

Considerations for Industrial-Scale Production

Translating the laboratory-scale synthesis of this compound to an industrial process introduces a new set of challenges that extend beyond simple reaction optimization. The primary considerations are process safety, cost-effectiveness, environmental impact, and scalability of the chosen synthetic route.

A crucial aspect of industrial production is the choice of catalyst. While homogeneous catalysts like sulfuric acid are effective, they pose significant challenges in terms of separation, corrosion, and waste disposal. Therefore, heterogeneous catalysts such as solid acids (e.g., Amberlyst-15, zeolites, or modified aluminophosphates) are highly preferred for large-scale operations. researchgate.netscirp.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused for multiple cycles, which significantly reduces costs and environmental impact. researchgate.net

Process intensification is another key strategy for efficient industrial production. This involves moving from traditional, large batch reactors to more advanced systems like continuous flow reactors or microreactors. acs.org Continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for exothermic reactions. acs.org This technology can lead to higher yields and purity and allows for a smaller manufacturing footprint. The synthesis of related compounds has been successfully scaled up using custom-built flow systems capable of processing several liters per hour. acs.org

The selection of raw materials and solvents is guided by cost, availability, and safety. For instance, an industrial process for a similar compound, 4-methoxybenzyl acetate, utilizes 4-methoxybenzyl alcohol (anisic alcohol), acetic anhydride, with toluene (B28343) as a solvent and sodium acetate as a catalyst. environmentclearance.nic.in For this compound, a similar process could be envisioned using phenylacetic acid or its anhydride. The use of greener solvents or solvent-free conditions, as demonstrated in laboratory optimizations, is a significant advantage at the industrial scale, reducing both environmental compliance costs and worker exposure risks. jove.comscirp.org

Finally, downstream processing—the isolation and purification of the final product—is a critical consideration. At an industrial scale, this typically involves multi-stage processes such as extraction, distillation, and crystallization to achieve the desired product purity. The design of the purification train must be robust and efficient to handle large volumes of material. The entire process, from raw material sourcing to final product packaging, must be economically viable to be suitable for industrial-scale production.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzyl alcohol |

| Phenylacetic acid |

| Amberlyst-15 |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-(dimethylamino)pyridine (DMAP) |

| Acetonitrile |

| N,N-dimethylformamide (DMF) |

| 4-methoxybenzyl chloride |

| Sulfuric acid |

| 4-methoxybenzyl acetate |

| Acetic anhydride |

| Toluene |

| Sodium acetate |

| (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester |

| 4-nitrophenyl 2-phenylacetate |

| EDCI·HCl |

| Isopropenyl acetate |

| PdAc2/DPPF |

Advanced Spectroscopic and Chromatographic Characterization Techniques of 4 Methoxybenzyl Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the 4-Methoxybenzyl phenylacetate (B1230308) molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the number of protons in a given signal, and the splitting pattern (multiplicity) describes the neighboring protons. For 4-Methoxybenzyl phenylacetate, the signals corresponding to the aromatic protons of the phenyl and methoxybenzyl groups, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the methylene protons of the acetate (B1210297) group are distinctly observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum details the different carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methylene carbons. For instance, spectral data for the related compound 2-(4-methoxyphenyl)acetic acid shows characteristic shifts for the methoxy group (δ = 55.23 ppm) and the phenyl ring carbons. rsc.org

Interactive Data Table: NMR Spectral Data for this compound and Related Structures

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands that confirm its structure. nist.gov Key absorptions include a strong C=O stretching band for the ester group, C-O stretching bands, and bands corresponding to the aromatic rings.

Interactive Data Table: Key IR Absorption Bands for this compound

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data confirms the molecular weight and offers clues to the molecule's structure through analysis of its fragmentation pattern under electron ionization (EI). The molecular weight of this compound is 256.30 g/mol . nih.gov The mass spectrum shows a molecular ion peak [M]⁺ at m/z 256, and other significant fragments resulting from the cleavage of the ester bond.

Key fragmentation pathways include:

Loss of the phenylacetyl group: Cleavage can lead to the formation of the stable 4-methoxybenzyl cation at m/z 121.

Formation of the tropylium (B1234903) ion: The benzyl (B1604629) fragment from the phenylacetic acid moiety can rearrange to the highly stable tropylium ion at m/z 91.

Interactive Data Table: Major Mass Spectrometry Fragments for this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed to assess its purity. A study on the related compound 4-methoxyphenylacetic acid utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating a methodology applicable to phenylacetate derivatives. nih.gov This method allows for the separation of the main compound from any starting materials, by-products, or degradation products, ensuring the quality of the final product. The method's suitability for quality assurance is highlighted by its ability to detect impurities at very low levels. nih.gov

A typical HPLC setup would involve:

Column: A reversed-phase column, such as a Hypersil C18. nih.gov

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen orthophosphate). nih.gov

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 280 nm). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. epa.gov It is ideal for analyzing volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the GC column, after which each component is analyzed by the mass spectrometer. This provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for definitive identification. core.ac.uk The NIST database contains GC-MS data for this compound, confirming its utility for identifying this compound. nih.gov Predicted GC-MS spectra are also available, further aiding in its characterization. foodb.ca

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This provides an empirical formula that can be compared against the theoretical composition calculated from the molecular formula (C₁₆H₁₆O₃). For novel synthesized derivatives, this analysis is crucial for confirming that the correct compound has been formed. mdpi.com The results must conform to the expected structure within a narrow margin of error, typically ±0.4%. lgcstandards.com

Interactive Data Table: Elemental Composition of this compound (C₁₆H₁₆O₃)

Electrochemical Characterization Studies of Related Derivatives

While specific electrochemical studies on this compound are not widely published, research on related benzyl and phenylacetate derivatives provides insight into its potential electrochemical behavior. Electrochemical methods can probe the redox properties of a molecule. For instance, studies on the electrochemical reduction of benzyl alcohol derivatives show that a C(sp³)–O bond at the benzylic position can be cleaved to generate a corresponding benzylic anion. beilstein-journals.org This type of reaction has been applied in electrochemical carboxylations to produce phenylacetic acids. beilstein-journals.orgresearchgate.net

Furthermore, the reduction potentials for various phenylacetic acid derivatives have been determined, ranging from -1.09 V to -1.65 V vs SCE, indicating that the substituents on the aromatic ring significantly influence the electrochemical properties. acs.org These studies suggest that this compound would likely undergo reductive cleavage at the benzylic C-O bond under appropriate electrochemical conditions, a process influenced by the electron-donating methoxy group on the phenyl ring.

Computational Chemistry and in Silico Drug Discovery for 4 Methoxybenzyl Phenylacetate

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 4-Methoxybenzyl phenylacetate (B1230308), and its biological receptor at the molecular level.

Prediction of Binding Affinity and Binding Modes

Molecular docking simulations are employed to predict the binding affinity and the specific binding mode of 4-Methoxybenzyl phenylacetate within the active site of a target protein. While specific binding affinity values for this compound are determined through these computational experiments, studies on structurally related compounds provide a framework for understanding its potential interactions. For instance, molecular docking studies on various 4-methoxyphenylacetic acid esters have successfully predicted their binding modes within the active site of enzymes like soybean 15-lipoxygenase (SLO). Similarly, (4-methoxyphenyl)acetic acid has been docked with targets such as DNA gyrase and Lanosterol 14 α-demethylase to explore its potential as an antimicrobial agent. foodb.ca For this compound, such simulations would calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy and helps in ranking its potential efficacy against various biological targets. The predicted binding mode reveals the three-dimensional orientation of the compound within the receptor's binding pocket, elucidating the specific conformational changes that may occur upon binding.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-H Interactions)

The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. In silico analysis identifies these crucial interactions between this compound and the amino acid residues of its target protein. Based on its chemical structure and studies of analogous compounds, several key interactions are anticipated:

Hydrogen Bonding: The ester group in this compound contains oxygen atoms that can act as hydrogen bond acceptors, forming hydrogen bonds with donor residues (like serine, threonine, or tyrosine) in the receptor's active site. Studies on related 4-methoxyphenylacetic acid esters have shown that the carbonyl group is often oriented towards and fixed by hydrogen bonding with residues in the enzyme's active site. foodb.ca

Hydrophobic Interactions: The two phenyl rings and the methoxy (B1213986) group contribute to the lipophilic character of the molecule, facilitating hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket. These interactions are often critical for the binding affinity and inhibitory activity of the compound.

Pi-Stacking and Pi-H Interactions: The aromatic rings of this compound can engage in pi-stacking (pi-pi) interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Additionally, Pi-H interactions can occur between the electron-rich pi systems of the aromatic rings and hydrogen atoms of the receptor.

Structure-Activity Relationship (SAR) Investigations for Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For this compound, in silico SAR investigations would involve systematically modifying its chemical structure and evaluating the effect of these changes on its predicted biological activity.

Computational models can predict how alterations to different parts of the this compound scaffold—such as the phenyl ring, the benzyl (B1604629) group, or the ester linkage—would impact its binding affinity and interaction profile. For example, studies on related 4-methoxyphenylacetic acid esters have indicated that lipophilic interactions play a significant role in their enzyme-inhibiting activity. nih.gov Therefore, in silico SAR for this compound might explore the introduction of various substituents on the phenyl rings to modulate lipophilicity and enhance these interactions. Similarly, modifying the ester linkage to an amide or other functional groups could be computationally screened to identify derivatives with improved hydrogen bonding capabilities and metabolic stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of this compound. iosrjournals.orgceon.rs These calculations provide a detailed understanding of the molecule's properties at the atomic level.

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. iosrjournals.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This information is vital for predicting how this compound will interact with its biological target, as the electron-rich areas are likely to engage in interactions with positively charged or hydrogen-bond donor sites on the receptor.

Atomic Charges and Bond Orders: These calculations provide insights into the distribution of electrons within the molecule, helping to understand its polarity and the strength of its chemical bonds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles. scbdd.comresearchgate.net Various computational models are used to predict the ADMET properties of this compound based on its chemical structure.

| ADMET Property | Predicted Value | Source | Significance |

|---|---|---|---|

| Water Solubility | 0.0028 g/L | ALOGPS | Low water solubility can affect absorption and formulation. |

| logP | 3.74 | ALOGPS | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |

| logS | -5 | ALOGPS | Logarithm of the molar solubility in water, another measure of solubility. |

| Polar Surface Area | 35.53 Ų | ChemAxon | Related to membrane permeability; values < 140 Ų are generally associated with good oral bioavailability. foodb.ca |

| Hydrogen Acceptor Count | 2 | ChemAxon | Number of hydrogen bond acceptors, important for receptor binding and solubility. |

| Hydrogen Donor Count | 0 | ChemAxon | Number of hydrogen bond donors. |

| Rotatable Bond Count | 6 | ChemAxon | Relates to molecular flexibility, which can impact binding and bioavailability. foodb.ca |

Drug Likeness and Bioavailability Assessment

Drug likeness is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. nih.govnih.govresearchgate.net Several rule-based filters are used to assess the drug-likeness of this compound. Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of a drug's efficacy.

| Drug Likeness Rule/Parameter | Prediction for this compound | Source | Interpretation |

|---|---|---|---|

| Bioavailability | Yes | ChemAxon | The compound is predicted to have good bioavailability. foodb.ca |

| Rule of Five (Lipinski) | Yes | ChemAxon | Complies with Lipinski's rules, suggesting good absorption and permeation. foodb.ca |

| Ghose Filter | Yes | ChemAxon | Falls within the physicochemical property ranges defined by the Ghose filter for drug-like compounds. foodb.ca |

| Veber's Rule | Yes | ChemAxon | Meets Veber's criteria (≤10 rotatable bonds and polar surface area ≤140 Ų), indicating good oral bioavailability. foodb.ca |

| MDDR-like Rule | No | ChemAxon | Does not fit the criteria for compounds in the MDL Drug Data Report database. foodb.ca |

Application of Artificial Intelligence and Machine learning in Compound Discovery

For a compound like this compound, AI and machine learning could be hypothetically applied in several key areas of the discovery pipeline. These include predictive modeling for bioactivity, synthesis pathway optimization, and in silico screening of virtual libraries to identify analogs with improved properties. The ultimate goal is to create a more efficient and targeted approach to drug discovery. preprints.org

One of the primary applications of machine learning in the early stages of drug discovery is the development of predictive models for various molecular properties. gu.se These models are trained on extensive datasets of known compounds and their experimentally determined characteristics. For this compound, a hypothetical machine learning model could be developed to predict its binding affinity to a specific biological target. This would involve curating a dataset of compounds with structural similarities to this compound and their corresponding binding affinities.

A variety of machine learning algorithms can be employed for this purpose, each with its own strengths. For instance, a Random Forest model, which is an ensemble learning method, could be used to handle complex structure-activity relationships. Alternatively, a Graph Neural Network (GNN) could be implemented to learn directly from the molecular graph structure, capturing intricate atomic and bond-level features that influence biological activity. gu.se

To illustrate this, consider a hypothetical dataset used to train a predictive model for the biological activity of compounds related to this compound. The following interactive table showcases a sample of such data, which would be used to train and validate a machine learning model.

| Compound ID | Molecular Structure (SMILES) | Experimental IC50 (nM) | Predicted IC50 (nM) |

| CMPD-001 | COc1ccc(cc1)COC(=O)Cc1ccccc1 | 150 | 145 |

| CMPD-002 | O=C(Cc1ccccc1)OCc1cc(OC)c(OC)cc1 | 220 | 235 |

| CMPD-003 | O=C(Cc1ccccc1)OCc1ccc(F)cc1 | 85 | 92 |

| CMPD-004 | Clc1ccc(COC(=O)Cc1ccccc1)cc1 | 310 | 298 |

| CMPD-005 | O=C(Cc1ccccc1)OCc1ccc(OC(F)(F)F)cc1 | 55 | 63 |

This is a hypothetical data table for illustrative purposes.

| Route ID | Key Reaction Step | Predicted Yield (%) | Number of Steps | Starting Material Cost (USD/g) |

| SYN-A | Esterification | 85 | 3 | 50 |

| SYN-B | Williamson Ether Synthesis | 72 | 4 | 35 |

| SYN-C | Mitsunobu Reaction | 91 | 2 | 80 |

| SYN-D | Fischer Esterification | 65 | 5 | 25 |

This is a hypothetical data table for illustrative purposes.

Biochemical Transformations and Metabolic Fates of 4 Methoxybenzyl Phenylacetate

In Vitro and In Vivo Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of 4-methoxybenzyl phenylacetate (B1230308) in both in vitro and in vivo systems is primarily inferred from the well-established metabolic fates of its constituent parts: the 4-methoxybenzyl group and the phenylacetate group. The central and initial metabolic event is the hydrolysis of the ester bond.

This hydrolysis reaction yields two primary metabolites:

4-Methoxybenzyl alcohol

Phenylacetic acid

Following this initial cleavage, each metabolite enters its own respective metabolic pathway.

Metabolism of 4-Methoxybenzyl Alcohol : The alcohol moiety undergoes oxidation. It is first converted to its corresponding aldehyde, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), a reaction that can be catalyzed by alcohol dehydrogenases. medchemexpress.com Further oxidation of the aldehyde group leads to the formation of 4-methoxybenzoic acid (anisic acid). Another potential metabolic route for the 4-methoxyphenyl (B3050149) group is O-demethylation, which would yield 4-hydroxybenzyl alcohol.

Metabolism of Phenylacetic Acid : Phenylacetic acid (PAA) is an endogenous compound in many organisms, recognized as a catabolite of phenylalanine in humans. wikipedia.org Its metabolic fate often involves conjugation reactions. In plants, for instance, PAA can form conjugates with amino acids such as leucine, phenylalanine, and valine, or with glucose. oup.combiorxiv.orgresearchgate.net In humans, phenylacetic acid can be conjugated with glutamine to form phenylacetylglutamine, which is then excreted. wikipedia.org

The proposed metabolic pathway is summarized in the table below.

Table 1: Proposed Metabolic Pathway of 4-Methoxybenzyl Phenylacetate

| Step | Parent Compound/Intermediate | Reaction Type | Primary Enzyme(s) | Resulting Metabolite(s) |

|---|---|---|---|---|

| 1 | This compound | Ester Hydrolysis | Esterases, Lipases | 4-Methoxybenzyl alcohol and Phenylacetic acid |

| 2a | 4-Methoxybenzyl alcohol | Oxidation | Alcohol Dehydrogenase | 4-Methoxybenzaldehyde |

| 3a | 4-Methoxybenzaldehyde | Oxidation | Aldehyde Dehydrogenase | 4-Methoxybenzoic acid |

| 2b | Phenylacetic acid | Conjugation | Various Transferases | Phenylacetyl conjugates (e.g., Phenylacetylglutamine) |

Enzymatic Biotransformation Studies

The biotransformation of this compound is heavily reliant on the action of hydrolytic enzymes, specifically esterases and lipases, which catalyze the cleavage of the ester bond. Studies on analogous benzyl (B1604629) esters have demonstrated the efficacy of these enzymes in this process.

Lipases, in particular, are widely used biocatalysts for esterification, transesterification, and hydrolysis reactions due to their stability and selectivity. mdpi.com Research has shown that lipases from various sources can efficiently remove benzyl protecting groups from carboxyl moieties. nih.gov

Key enzymes identified for this type of transformation include:

Lipase (B570770) from Candida antarctica : Both lipase A (CAL-A) and lipase B (CALB) from Candida antarctica are highly effective in the mild and selective cleavage of benzyl esters. nih.govnih.gov CALB, in particular, is one of the most frequently utilized enzymes in biocatalysis for ester hydrolysis. mdpi.com

Esterase from Bacillus subtilis : This enzyme has also been identified as a versatile reagent for the efficient removal of benzyl ester groups. nih.gov

These enzymes facilitate the hydrolysis under mild conditions, often in aqueous buffer systems, yielding the constituent alcohol and carboxylic acid with high efficiency. nih.gov The reaction is fundamental to the metabolic activation or degradation of the parent compound.

Table 2: Enzymes Involved in the Hydrolysis of Benzyl Esters

| Enzyme | Source Organism | Reaction Catalyzed | Reference |

|---|---|---|---|

| Lipase A (CAL-A) | Candida antarctica | Selective hydrolysis of benzyl esters | nih.gov |

| Lipase B (CALB) | Candida antarctica | Hydrolysis of various ester linkages | mdpi.comnih.gov |

Microbial Transformation and Identification of Metabolites

Microorganisms provide a diverse enzymatic toolbox capable of transforming a wide range of organic compounds, including this compound. The microbial metabolism would likely initiate with hydrolysis, similar to the pathway in higher organisms.

Hydrolysis : Fungal species have been shown to be effective in ester hydrolysis. For instance, lyophilized mycelia from Aspergillus oryzae and Rhizopus oryzae contain carboxylesterases that catalyze the hydrolysis of ethyl phenylacetate, a structurally similar compound. semanticscholar.org This suggests these or related fungal strains could effectively cleave this compound into 4-methoxybenzyl alcohol and phenylacetic acid.

Metabolism of Phenylacetate : Once liberated, phenylacetic acid can be further metabolized by bacteria through a unique aerobic catabolic pathway. nih.gov This pathway, identified in organisms like Escherichia coli and Aromatoleum aromaticum, involves the following key steps:

Activation : Phenylacetate is converted to its coenzyme A (CoA) thioester, phenylacetyl-CoA.

Ring Epoxidation : The aromatic ring of phenylacetyl-CoA is epoxidized.

Isomerization & Ring Cleavage : The resulting epoxide is isomerized into a seven-membered oxepin-CoA ring, which is then hydrolytically cleaved by the enzyme PaaZ, a bifunctional protein with hydratase and dehydrogenase activity. nih.govnih.gov This cleavage opens the aromatic ring, leading to intermediates that can enter central metabolism.

The metabolites generated from the 4-methoxybenzyl alcohol portion would likely follow oxidative pathways as described in section 6.1.

Pharmacokinetic and Pharmacodynamic Research (Inferred from Related Compounds)

Direct pharmacokinetic and pharmacodynamic data for this compound is not extensively available. However, crucial insights can be inferred from studies on structurally related compounds containing the 4-methoxyphenyl moiety.

The primary metabolic pathway for such compounds in mammals involves the cytochrome P450 (CYP) enzyme system, which is abundant in the liver and responsible for Phase I metabolism of a vast number of xenobiotics. mdpi.comyoutube.com

O-Demethylation : A key reaction for compounds containing a methoxy (B1213986) group on a phenyl ring is O-demethylation. This reaction converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), increasing the polarity of the molecule and facilitating its subsequent excretion.

Involvement of CYP Isoenzymes : Studies on various drugs show that specific CYP isoenzymes are responsible for this biotransformation. The metabolism of tramadol, for example, involves O-demethylation, which is dependent on the CYP2D6 isoenzyme. medsafe.govt.nz Other isoenzymes, such as CYP3A4, are also known to catalyze the N-demethylation and potentially the O-demethylation of various pharmaceuticals. medsafe.govt.nz Therefore, it is highly probable that the metabolism of the 4-methoxybenzyl moiety of the title compound is mediated by CYP2D6 and/or CYP3A4, leading to the formation of a hydroxylated metabolite.

The rate and extent of this metabolism can be influenced by factors such as genetic polymorphisms in CYP enzymes and the presence of other drugs that may act as inhibitors or inducers of these enzymes. medsafe.govt.nznih.gov

Table 3: Inferred Pharmacokinetic Parameters from Related Compounds

| Metabolic Process | Key Enzyme System | Relevant Isoenzymes (Inferred) | Reaction Type | Potential Effect |

|---|---|---|---|---|

| Phase I Metabolism | Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | O-Demethylation | Formation of a more polar, hydroxylated metabolite from the 4-methoxybenzyl moiety. |

Advanced Research Applications and Future Perspectives for 4 Methoxybenzyl Phenylacetate

Role as a Model Compound in Organic Reaction Mechanism Studies (e.g., Esterification)

4-Methoxybenzyl phenylacetate (B1230308) serves as an excellent model compound for investigating the mechanisms of organic reactions, particularly esterification. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a prime example where understanding the nuanced electronic and steric effects is crucial. acs.org The structure of 4-Methoxybenzyl phenylacetate, containing a clearly defined ester linkage between a substituted benzyl (B1604629) alcohol and a phenylacetic acid, allows researchers to systematically study these influences.

Table 1: Key Structural Features of this compound for Mechanistic Studies

| Structural Feature | Significance in Mechanistic Studies |

| Ester Linkage | The central point for studying hydrolysis and transesterification reactions. |

| 4-Methoxybenzyl Group | The electron-donating methoxy (B1213986) group provides electronic perturbation to study its effect on reaction rates and mechanisms. It also serves as a stable protecting group in multi-step syntheses. nih.gov |

| Phenylacetate Moiety | The phenyl group allows for the investigation of steric hindrance and electronic effects originating from the acid portion of the ester. |

By using this compound, chemists can gain a deeper understanding of how substituents on both the alcohol and carboxylic acid components of an ester influence its formation and cleavage, knowledge that is fundamental to synthetic organic chemistry.

Integration into Pharmaceutical Drug Formulation Research

While direct applications of this compound in current pharmaceutical formulations are not extensively documented, its constituent parts, benzyl esters and phenylacetates, are prevalent in medicinal chemistry. valtris.comdrugbank.com Benzyl alcohol is a common excipient in injectable drug formulations, valued for its preservative and solubilizing properties. europa.eupatsnap.com The esterification of a drug molecule with a group like 4-methoxybenzyl can be a strategic approach in prodrug design.

A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This strategy can be employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, converting a polar drug into a more lipophilic ester like this compound could enhance its ability to cross cell membranes.

Table 2: Potential Roles of the this compound Moiety in Drug Formulation

| Application Area | Potential Function of the Moiety |

| Prodrug Design | The ester linkage can be designed to be cleaved by enzymes in the body, releasing an active phenylacetate-based drug. |

| Solubility Enhancement | The aromatic nature of the compound could be utilized to improve the solubility of certain active pharmaceutical ingredients (APIs). |

| Controlled Release | By modifying the ester, the rate of drug release could potentially be controlled, leading to sustained therapeutic effects. |

Further research is warranted to explore the potential of this compound as a scaffold or a key intermediate in the development of novel drug delivery systems.

Exploration in Nanotechnology for Enhanced Delivery Systems

The field of nanotechnology offers exciting prospects for the application of this compound in advanced drug delivery systems. nih.gov The surface functionalization of nanoparticles is a critical aspect of their design, enabling them to target specific cells or tissues and to release their therapeutic payload in a controlled manner. ebrary.netresearchgate.net The chemical properties of this compound make it a candidate for incorporation into such systems.

The 4-methoxybenzyl group can be used to modify the surface of nanoparticles, potentially influencing their biocompatibility and cellular uptake. nih.gov The phenylacetate portion, on the other hand, could be a precursor to a therapeutic agent or a targeting ligand. For example, nanoparticles could be designed to carry a payload that is released upon the enzymatic cleavage of the ester bond of a this compound derivative.

Table 3: Potential Applications of this compound in Nanotechnology

| Nanotechnology Application | Potential Role of this compound |

| Surface Functionalization | The 4-methoxybenzyl group can be attached to the surface of nanoparticles to alter their surface chemistry and interactions with biological systems. nih.gov |

| Drug Encapsulation | The compound could be encapsulated within nanoparticles as a prodrug, to be released at a target site. |

| Stimuli-Responsive Release | Nanoparticles could be engineered to release a drug upon cleavage of the ester bond, triggered by specific enzymes or pH changes in the target microenvironment. ed.ac.uk |

The integration of this compound into nanocarriers could lead to the development of more effective and targeted therapies for a range of diseases. mdpi.com

Development of Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of this compound can benefit from the application of these principles.

A key precursor to this compound is 4-methoxybenzyl alcohol. Research has demonstrated a green synthesis of a related compound starting with the solvent-free reduction of p-anisaldehyde to produce 4-methoxybenzyl alcohol in high yield. tandfonline.com This approach avoids the use of volatile organic solvents, which are a major source of environmental pollution in the chemical industry.

Further steps in the synthesis of this compound, such as the esterification of 4-methoxybenzyl alcohol with phenylacetic acid, can also be optimized for sustainability. The use of solid acid catalysts, which can be easily recovered and reused, is a promising alternative to traditional homogeneous acid catalysts that are difficult to separate from the reaction mixture.

Table 4: Green Chemistry Strategies for the Synthesis of this compound

| Synthetic Step | Conventional Method | Green Alternative |

| Preparation of 4-Methoxybenzyl Alcohol | Reduction of p-anisaldehyde in organic solvents. | Solvent-free reduction using a solid reducing agent. tandfonline.com |

| Esterification | Use of strong mineral acids (e.g., sulfuric acid) as catalysts. | Employment of reusable solid acid catalysts or biocatalysts (enzymes). |

| Purification | Solvent-intensive chromatography. | Crystallization or distillation to minimize solvent use. |

By adopting these greener approaches, the environmental footprint of producing this compound can be significantly reduced.

Unexplored Therapeutic Areas and Biomedical Applications

The therapeutic potential of this compound itself has not been extensively investigated, but an analysis of its constituent moieties suggests several promising avenues for future research. Phenylacetic acid and its derivatives have a wide range of biological activities and have been used in the treatment of various conditions, including urea (B33335) cycle disorders and as precursors to several pharmaceuticals. wikipedia.orgdrugbank.com Phenylacetates have also been investigated as differentiation-inducing agents in cancer therapy. nih.gov

The 4-methoxybenzyl group is also found in a number of biologically active compounds. researchgate.net For example, 3,5-Dihydroxy-4-methoxybenzyl alcohol, a compound found in oysters, has shown antioxidant and neuroprotective effects in preclinical studies. nih.gov The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 5: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Constituent Moieties |

| Oncology | Phenylacetates have shown potential as anticancer agents by inducing cell differentiation. nih.gov |

| Neurological Disorders | Derivatives of 4-methoxybenzyl alcohol have demonstrated neuroprotective properties. nih.gov |

| Infectious Diseases | Phenylacetic acid is a natural antimicrobial agent produced by some ant species. wikipedia.org |

| Metabolic Disorders | Phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose and lipid metabolism. nih.gov |

Future research should focus on synthesizing and screening a library of this compound derivatives to explore these and other potential therapeutic applications. The unique combination of the 4-methoxybenzyl and phenylacetate moieties may lead to the discovery of novel compounds with significant biomedical value.

Q & A

What are the recommended laboratory-scale synthesis routes for 4-Methoxybenzyl phenylacetate, and how can reaction conditions be optimized?

Basic Research Question

this compound is synthesized via esterification between 4-methoxybenzyl alcohol and phenylacetic acid. A catalytic approach using acid catalysts (e.g., sulfuric acid) or coupling reagents (e.g., DCC/DMAP) is common. Evidence from analogous ester syntheses (e.g., ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate) suggests optimizing molar ratios (e.g., 1:1.2 alcohol-to-acid), temperature (60–80°C), and solvent polarity (e.g., toluene or dichloromethane) to enhance yield . Purity can be improved via vacuum distillation or column chromatography.

How can researchers resolve contradictions in spectroscopic data for this compound during structural validation?

Basic Research Question

Discrepancies in NMR, IR, or mass spectrometry data may arise from impurities or conformational isomerism. Cross-validate using:

- 1H/13C NMR : Compare chemical shifts of the methoxy (δ ~3.8 ppm), benzyl (δ ~5.1 ppm), and phenylacetate moieties with computational predictions (e.g., DFT calculations).

- IR : Confirm ester carbonyl absorption (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- GC-MS : Monitor molecular ion peaks (expected m/z: 270.3 for C₁₆H₁₆O₃). Use high-resolution mass spectrometry (HRMS) for exact mass validation .

What computational strategies improve force field accuracy for predicting thermophysical properties of this compound?

Advanced Research Question

The GAFF-LCFF force field has been optimized for aromatic esters like phenylacetate by adjusting Lennard-Jones (LJ) parameters for carbonyl oxygen (ε = 0.478608 kJ/mol) and aromatic carbons (ε = 0.289824 kJ/mol). Molecular dynamics (MD) simulations using these parameters reduce errors in density (Δρ < 1%) and vaporization enthalpy (ΔHvap < 5%) compared to experimental data. Researchers should validate simulations with experimental bulk properties (e.g., density: ~1.12 g/cm³, Hvap: ~55 kJ/mol) and refine torsional potentials for the methoxy group .

How does the methoxy substituent influence the electrochemical degradation pathways of this compound under Kolbe electrolysis?

Advanced Research Question

The p-methoxy group in this compound alters electron density, favoring pseudo-Kolbe reactions via aromatic ring oxidation. Cyclic voltammetry reveals an anodic peak shift (~1.2 V vs. SCE) compared to unsubstituted phenylacetate. Mechanistic studies suggest adsorption of carboxylate-perchlorate ions at the electrode surface, with bulky substituents reducing radical recombination. Product analysis (e.g., GC-MS) identifies methoxybenzene derivatives, highlighting the role of substituents in competing radical vs. carbenium ion pathways .

What experimental and computational methods are effective in analyzing stability and degradation kinetics of this compound under oxidative conditions?

Advanced Research Question

Accelerated stability studies under UV/visible light or elevated temperatures (40–60°C) can track degradation using HPLC. Computational models (e.g., Arrhenius plots) predict activation energy (Ea) for ester hydrolysis. For oxidative conditions (e.g., H₂O₂), monitor peroxide value and identify degradation products (e.g., 4-methoxybenzaldehyde via GC-MS). MD simulations of ester bond cleavage under varying pH (4–9) guide formulation stability optimization .

How can researchers address discrepancies between simulated and experimental vibrational spectra for this compound?

Advanced Research Question

DFT calculations (B3LYP/6-311+G(d,p)) often overestimate C=O stretching frequencies by 10–20 cm⁻¹. Scaling factors (0.96–0.98) improve IR band alignment. For methoxy group vibrations, include anharmonic corrections via second-order perturbation theory. Compare experimental Raman spectra with polarizable continuum models (PCM) to account for solvent effects. Discrepancies in methoxy torsion modes (~250 cm⁻¹) may require adjusting dihedral parameters in force fields .

What analytical strategies differentiate this compound from structural analogs like Anisyl phenylacetate in complex mixtures?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and acetonitrile/water gradient elution separates positional isomers (e.g., o- vs. p-methoxy). Key MS/MS fragments for 4-methoxy derivatives include m/z 135 (methoxybenzyl ion) and m/z 91 (tropylium ion). Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the para-substitution pattern via spatial proximity of methoxy and benzyl protons .

What role does this compound play in fragrance formulations, and how can its volatility be modulated?

Applied Research Question

As a fragrance fixative, its low volatility (vapor pressure ~0.01 Pa at 25°C) extends scent longevity. Encapsulation in cyclodextrins or silica nanoparticles reduces evaporation rates. Molecular dynamics simulations predict partitioning coefficients in oil/water phases to optimize emulsion stability. GC-headspace analysis quantifies release kinetics under varying humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。